molecular formula C11H7BrN2O3 B4852584 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide

3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide

Cat. No. B4852584
M. Wt: 295.09 g/mol
InChI Key: AUGCKRROZYJYHQ-LREOWRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide, also known as BDDCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDCA is a cyanoacrylamide derivative that contains a bromine atom and a benzodioxole ring in its structure.

Scientific Research Applications

3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This compound has also been studied as a potential inhibitor of bacterial biofilms, which are a major cause of antibiotic resistance. In materials science, this compound has been used as a monomer for the synthesis of polymeric materials with unique properties, such as high thermal stability and optical transparency. In biochemistry, this compound has been used as a probe for the detection of certain biomolecules, such as thiols and amino acids.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide depends on its specific application. In anticancer research, this compound has been shown to inhibit the activity of enzymes called kinases, which play a critical role in cancer cell proliferation. This compound achieves this inhibition by binding to the ATP-binding site of kinases and preventing their activity. In bacterial biofilm research, this compound has been shown to disrupt the formation of biofilms by inhibiting the production of certain extracellular polymeric substances that are essential for biofilm formation. In materials science, this compound acts as a monomer that undergoes polymerization to form polymeric materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In anticancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In bacterial biofilm research, this compound has been shown to disrupt the formation of biofilms, which can lead to increased susceptibility of bacteria to antibiotics. In materials science, this compound has been used as a monomer for the synthesis of polymeric materials with unique properties.

Advantages and Limitations for Lab Experiments

One advantage of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide is its versatility in terms of its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is also relatively easy to synthesize, and the yield of the reaction can be optimized by adjusting the reaction conditions. One limitation of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, this compound may not be suitable for certain experiments due to its specific properties and mechanisms of action.

Future Directions

There are several future directions for research on 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide. In medicinal chemistry, further studies are needed to investigate the potential anticancer activity of this compound and its mechanisms of action. In bacterial biofilm research, further studies are needed to optimize the use of this compound as an inhibitor of biofilm formation and to investigate its potential as an alternative to antibiotics. In materials science, further studies are needed to explore the properties of polymeric materials synthesized using this compound and to investigate their potential applications in various fields. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop strategies for minimizing its toxicity in certain applications.

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-3-10-9(16-5-17-10)2-6(8)1-7(4-13)11(14)15/h1-3H,5H2,(H2,14,15)/b7-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCKRROZYJYHQ-LREOWRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide
Reactant of Route 2
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoacrylamide

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